molecular formula C18H15N3O2S B3036116 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide CAS No. 338976-84-4

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide

Cat. No. B3036116
CAS RN: 338976-84-4
M. Wt: 337.4 g/mol
InChI Key: MMNKSRJIQRZXPD-UHFFFAOYSA-N
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Description

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide (ATPA) is a highly versatile and adaptable compound that has been used in a variety of scientific research applications. It is a member of the thiazole family and is a derivative of aniline. ATPA has a wide range of properties that make it an attractive and useful compound for scientific research. It has a low melting point, is thermally stable, and is soluble in both organic and aqueous solvents. It is also an excellent starting material for the synthesis of other compounds, making it an important tool for the synthesis of organic compounds.

Scientific Research Applications

Anti-arrhythmic Activity

  • Compounds derived from the 1,3-thiazole class, which include variants similar to 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide, have shown significant anti-arrhythmic activity. This discovery highlights the potential of these compounds in cardiovascular research and treatment (Abdel‐Aziz et al., 2009).

Anticancer Properties

  • Research on N-phenylpropanamide derivatives, including structures related to this compound, has demonstrated moderate to excellent anticancer activity against various cancer cell lines. These findings suggest potential applications in cancer therapy (Ravinaik et al., 2021).
  • Another study synthesized derivatives with similar core structures and tested their cytotoxicity against different cell lines. The presence of the thiazolidinone ring or thiosemicarbazide moiety significantly enhanced their inhibitory activity, indicating the relevance of these compounds in cancer research (Atta & Abdel‐Latif, 2021).

Antibacterial and Antifungal Activity

  • A study reported the synthesis of benzothiazole derivatives bearing antimicrobial properties. These compounds, structurally related to this compound, exhibited significant activity against bacterial and fungal strains (Bikobo et al., 2017).

Potential in Trypanocidal and Anticancer Therapies

  • Research involving thiazolidinone derivatives, related to this compound, demonstrated promising trypanocidal and anticancer activities. This suggests a potential application in treating parasitic infections and cancer (Holota et al., 2019).

Analgesic and Anti-inflammatory Activities

  • A study on pyrazole-3-carboxamides, structurally akin to this compound, showed analgesic and anti-inflammatory activities. This indicates potential uses in pain and inflammation management (Gein et al., 2019).

properties

IUPAC Name

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-15(11-17(23)20-13-7-3-1-4-8-13)16-12-19-18(24-16)21-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKSRJIQRZXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219030
Record name β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338976-84-4
Record name β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338976-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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